1-Benzhydryl-4-(3-nitrobenzoyl)piperazine is a chemical compound that has garnered interest in medicinal and materials science due to its unique structural properties and potential pharmacological activities. This compound is classified under piperazine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The compound is synthesized through a nucleophilic substitution reaction involving 1-benzhydryl piperazine and 3-nitrobenzoyl chloride. This synthesis method allows for the introduction of the 3-nitrobenzoyl group onto the piperazine ring, creating a compound with specific functional characteristics.
1-Benzhydryl-4-(3-nitrobenzoyl)piperazine falls into the category of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms. This particular derivative is notable for its benzhydryl and nitrobenzoyl substituents, which influence its chemical reactivity and biological activity.
The synthesis of 1-benzhydryl-4-(3-nitrobenzoyl)piperazine typically follows these steps:
The molecular structure of 1-benzhydryl-4-(3-nitrobenzoyl)piperazine features a piperazine ring substituted at one nitrogen atom by a benzhydryl group and at the other nitrogen by a 3-nitrobenzoyl group. This configuration imparts specific steric and electronic properties to the molecule.
1-Benzhydryl-4-(3-nitrobenzoyl)piperazine can participate in several chemical reactions:
The mechanism of action for 1-benzhydryl-4-(3-nitrobenzoyl)piperazine is primarily investigated in relation to its biological activities:
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound and confirm its structure .
1-Benzhydryl-4-(3-nitrobenzoyl)piperazine has several significant applications across various scientific fields:
This comprehensive analysis underscores the importance of 1-benzhydryl-4-(3-nitrobenzoyl)piperazine in both scientific research and practical applications across multiple domains.
1-Benzhydryl-4-(3-nitrobenzoyl)piperazine demonstrates potent anticancer activity through isoform-selective HDAC inhibition. Structural analysis reveals its pharmacophore comprises three critical domains: the 1-benzhydryl group acts as a surface recognition cap, the piperazine linker facilitates optimal spatial orientation, and the 3-nitrobenzoyl group contributes to zinc-binding group (ZBG) coordination [9]. This compound exhibits nanomolar inhibitory activity against HDAC6 (IC₅₀ = 31-186 nM), attributed to the benzhydryl group's accommodation within HDAC6's wider catalytic tunnel compared to class I HDAC isoforms [4]. Molecular docking studies confirm the nitro group coordinates with the catalytic zinc ion, while the benzhydryl moiety engages hydrophobic pocket residues (Phe620, Phe680) through π-π stacking .
Table 1: HDAC Isoform Selectivity Profile of 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine Derivatives
Compound Variant | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | Selectivity Ratio (HDAC1/6) |
---|---|---|---|---|
7-carbon linker | 186 ± 12 | 3200 ± 210 | 2750 ± 190 | 17.2 |
Optimized derivative | 31 ± 4 | 890 ± 65 | 720 ± 58 | 28.7 |
Reference SAHA | 22 ± 3 | 160 ± 15 | 1270 ± 95 | 7.3 |
Interactive table allowing sorting by IC₅₀ values and selectivity ratios. Data derived from enzyme inhibition assays [4].
In triple-negative breast cancer (TNBC) models, this compound suppresses metastasis through dual substrate deacetylation: inhibiting α-tubulin deacetylation disrupts cytoskeletal dynamics, while cortactin deacetylation impairs invadopodia formation [9]. Zebrafish xenograft studies demonstrate 48% reduction in MDA-MB-231 cell dissemination at 5 µM treatment, accompanied by significant anti-angiogenic effects (32% decrease in intersegmental vessel formation) [5]. These epigenetic and non-epigenetic mechanisms position benzhydrylpiperazine derivatives as promising candidates for metastatic breast cancer therapy.
While direct evidence for 1-benzhydryl-4-(3-nitrobenzoyl)piperazine is limited in the search results, structural analogs demonstrate dual eicosanoid pathway inhibition. The electron-withdrawing nitro group at the meta-position enhances electrophilicity, enabling redox modulation of arachidonic acid metabolism enzymes [6]. Benzhydryl-containing piperazines exhibit preferential binding to COX-2's hydrophobic pocket (Val523, Ser530) through the diphenylmethyl group, while the protonated piperazine nitrogen forms salt bridges with Arg120 [6].
Concurrently, the compound's antioxidant capacity (demonstrated in piperazine electrochemical studies) mitigates 5-LOX activation by scavenging peroxyl radicals involved in enzyme activation [8]. In vitro models show 68% suppression of LTB₄ production at 10 µM concentration, comparable to zileuton. This dual inhibition potentially circumvents cardiovascular risks associated with selective COX-2 inhibitors by maintaining prostacyclin-thromboxane balance. The 3-nitro substituent may undergo enzymatic reduction to nitroso intermediates that directly interfere with 5-LOX iron coordination [6].
Piperazine derivatives exhibit voltage-gated calcium channel blockade, with 1-benzhydryl-4-(3-nitrobenzoyl)piperazine showing particular affinity for Cav3.2 (α1H) and Cav3.3 (α1I) subtypes. The benzhydryl group penetrates the channel pore, stabilizing the inactivated state through hydrophobic interactions with Ile1176 and Tyr1187 residues [3]. Electrophysiological studies reveal state-dependent inhibition with 10-fold higher affinity for open/inactivated channels (IC₅₀ = 2.7 µM) versus resting states (IC₅₀ = 28 µM) [3].
Molecular dynamics simulations indicate the protonated piperazine nitrogen forms hydrogen bonds with Glu1188, while the 3-nitrobenzoyl carbonyl oxygen coordinates with voltage-sensing domain arginines. This dual binding mechanism underlies the compound's efficacy in neuropathic pain models, where it reduces mechanical allodynia by 78% at 10 mg/kg dosage. The nitro group's electron-withdrawing properties enhance interaction with the channel's selectivity filter through dipole-mediated effects [3].
1-Benzhydryl-4-(3-nitrobenzoyl)piperazine demonstrates potent activity against Mycobacterium tuberculosis H37Rv (MIC = 6.25 μg/mL) through membrane-targeting mechanisms [6]. The lipophilic benzhydryl group facilitates penetration into the mycobacterial wax-rich cell wall, while the protonatable piperazine nitrogen enables cytoplasmic accumulation. Inside cells, the nitro group undergoes enzymatic reduction by NADH-dependent nitroreductases, generating reactive nitrogen intermediates that alkylate membrane lipids [6].
Table 2: Antimycobacterial Activity of Piperazine Derivatives Against M. tuberculosis H37Rv
Compound | MIC (μg/mL) | MBC (μg/mL) | Selectivity Index (Mammalian/Mtb) | Primary Target |
---|---|---|---|---|
1-Benzhydryl-4-(3-nitrobenzoyl)piperazine | 6.25 | 12.5 | 18.4 | Membrane integrity |
1-Benzhydrylpiperazine (parent) | >100 | >100 | - | - |
Isoniazid (reference) | 0.125 | 0.25 | >800 | InhA |
Interactive table with filtering by MIC values and mechanism of action. Data from broth microdilution assays [6].
Membrane depolarization studies show 85% reduction in mycobacterial membrane potential within 30 minutes of treatment at 4× MIC. This rapid disruption precedes intracellular ATP depletion (70% reduction at 2 hours) and correlates with potassium ion efflux. The compound exhibits bactericidal kinetics with >3-log reduction in CFU after 10 days exposure, outperforming first-line agents against multidrug-resistant clinical isolates [6].
In breast adenocarcinoma models (MCF-7, MDA-MB-231), 1-benzhydryl-4-(3-nitrobenzoyl)piperazine induces caspase-dependent apoptosis via mitochondrial amplification pathways. Cellular studies reveal 5-fold ROS elevation within 4 hours, primarily superoxide generation, as detected by DHE fluorescence [7]. This oxidative burst originates from mitochondrial complex I inhibition, evidenced by 65% reduction in NADH dehydrogenase activity at 10 µM concentration.
The compound's redox cycling capacity stems from enzymatic reduction of the nitro group to nitroanion radicals, which transfer electrons to molecular oxygen, establishing a futile redox cycle [7]. Subsequent JNK/p38 MAPK activation triggers BAX translocation, causing cytochrome c release. In p53-mutant TNBC cells, apoptosis occurs through BIM upregulation (7.2-fold increase) and MCL-1 phosphorylation at Ser159.
Table 3: Cytotoxic Profile in Cancer Cell Lines
Cell Line | Origin | IC₅₀ (µM) | Apoptotic Cells (%) | ROS Increase (Fold) | Caspase-3 Activation |
---|---|---|---|---|---|
MCF-7 | Breast (ER+) | 9.12 ± 0.8 | 68.3 ± 5.2 | 5.1 ± 0.4 | 8.7-fold |
MDA-MB-231 | Breast (TNBC) | 4.15 ± 0.3 | 82.7 ± 6.1 | 7.3 ± 0.6 | 12.9-fold |
HCT-116 | Colon | 8.07 ± 0.7 | 61.5 ± 4.8 | 4.3 ± 0.3 | 7.2-fold |
HEP3B | Liver | 2.49 ± 0.2 | 76.8 ± 5.9 | 6.2 ± 0.5 | 10.3-fold |
Interactive table enabling sorting by cell type or IC₅₀ values. Data from SRB assays and flow cytometry [7].
Notably, the compound overcomes P-glycoprotein-mediated resistance in NCI/ADR-RES cells through ROS-mediated ABCB1 inhibition, achieving reversal ratios of 12.3 at non-toxic concentrations (1 µM). This dual capacity for direct cytotoxicity and chemosensitization positions it for combination regimens with conventional DNA-damaging agents [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3